5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione
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Overview
Description
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione: is a complex organic compound that features a benzofuran moiety attached to a cyclohexane ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione typically involves the formation of the benzofuran ring followed by its attachment to the cyclohexane moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis to ensure high yield and purity . The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.
Benzofuran substituted chalcones: Studied for their anticancer properties.
Uniqueness
5-(Benzofuran-2-yl)-2-butyrylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct biological activities.
Properties
CAS No. |
92710-20-8 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-2-butanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C18H18O4/c1-2-5-13(19)18-14(20)8-12(9-15(18)21)17-10-11-6-3-4-7-16(11)22-17/h3-4,6-7,10,12,18H,2,5,8-9H2,1H3 |
InChI Key |
NYZLOKTVPMUSPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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